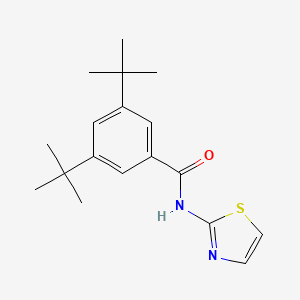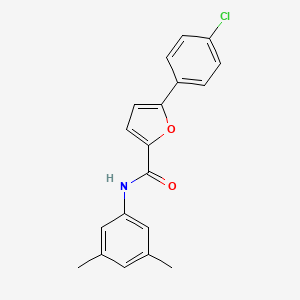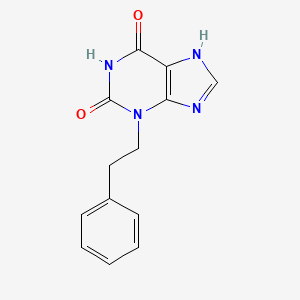
3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide, also known as DTB-TZB, is a synthetic compound that belongs to the family of thiazole-based benzamides. It has recently gained attention in the scientific community due to its potential application in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide is still under investigation. However, it is believed to inhibit the activity of enzymes by binding to their active sites, thereby preventing their normal function. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is thought to contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and disrupting their normal metabolic processes. This compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale, making it suitable for industrial applications. This compound has also been shown to have potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function. However, there are also limitations to the use of this compound in lab experiments. It may have off-target effects on other enzymes, leading to unintended consequences. Additionally, the mechanism of action of this compound is still not fully understood, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide. One area of research is the development of new drugs based on this compound. Its potent inhibitory activity against various enzymes makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of this compound. Understanding how it works at the molecular level may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which will be crucial for its eventual clinical use.
Synthesemethoden
3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide can be synthesized through a multistep process involving the reaction of 2-aminobenzothiazole with tert-butyl isocyanate and tert-butyl bromoacetate. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield the final compound. The synthesis method of this compound is relatively simple and can be carried out on a large scale, making it suitable for industrial applications.
Wissenschaftliche Forschungsanwendungen
3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide has been extensively studied in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrases, histone deacetylases, and protein kinases. This compound has also been shown to have anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
3,5-ditert-butyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-17(2,3)13-9-12(10-14(11-13)18(4,5)6)15(21)20-16-19-7-8-22-16/h7-11H,1-6H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLPLPDMAABEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5736249.png)
![N,N-diisopropyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5736259.png)
![4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B5736271.png)


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-methylbenzenecarboximidamide](/img/structure/B5736286.png)

![N-[2-(4-morpholinylmethyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B5736288.png)


![4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)

![2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5736308.png)
